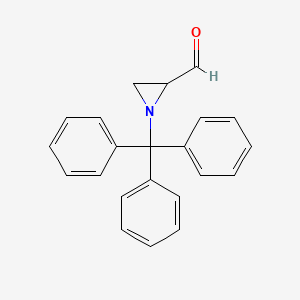

2-Formyl-1-trityl-aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Aziridines are synthesized through various methods. One of the common methods involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method allows an efficient and general synthesis of aziridines .Molecular Structure Analysis

The molecular structure of 2-Formyl-1-trityl-aziridine is represented by the InChI code1S/C22H19NO/c24-17-21-16-23 (21)22 (18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 . The molecular weight of the compound is 313.4 . Chemical Reactions Analysis

Aziridines are versatile building blocks in organic synthesis. They are used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Aziridines are also used as intermediates in the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 313.4 .Scientific Research Applications

Carbamoyl Anion Addition to Azirines

The addition of carbamoyl anions to azirines, including 2-aziridinyl amides, demonstrates the synthetic utility of aziridine derivatives. This reaction is highly diastereoselective, and one-pot conversions have been demonstrated, incorporating aziridine residues into larger molecules such as dipeptides, highlighting the versatility of aziridines in synthesis (Kerner et al., 2021)[https://consensus.app/papers/carbamoyl-anion-addition-azirines-kerner/57754114f6da56bca2974b3e04e7cc95/?utm_source=chatgpt].

Aziridine-Containing Cysteine Protease Inhibitors

Aziridine derivatives have been investigated for their potency as cysteine protease inhibitors. The study of aziridine derivatives with substituted nitrogen centers has enabled the rational design of improved inhibitors, revealing that N-formyl groups significantly enhance inhibition potency due to stabilization of the transition state (Vičík et al., 2006)[https://consensus.app/papers/design-aziridine‐containing-cysteine-protease-vičík/1370d5df46da51a99f4611ed874dd371/?utm_source=chatgpt].

Aziridinyl Anions in Synthetic Chemistry

The generation and reactivity of aziridinyl anions, or metalated aziridines, represent an important methodology in modern synthetic chemistry. Aziridinyl anions are used as intermediates in the synthesis of various biologically active molecules, showcasing the importance of aziridines in the creation of novel compounds (Florio & Luisi, 2010)[https://consensus.app/papers/aziridinyl-anions-generation-reactivity-chemistry-florio/84d7fd6554505c849d53876842aaf484/?utm_source=chatgpt].

Continuous-Flow Synthesis of Aziridines

The continuous-flow synthesis of 2H-azirines and their diastereoselective transformation into aziridines is an example of the advancements in aziridine synthesis. This method provides access to small chiral heterocyclic entities, which are valuable for medicinal chemistry due to their drug-like features (Baumann & Baxendale, 2015)[https://consensus.app/papers/continuousflow-synthesis-2hazirines-their-baumann/70fc085af8aa5a05b1d9aac7bcf724ab/?utm_source=chatgpt].

Copper(I)-Catalyzed Asymmetric Decarboxylative Mannich Reaction

The copper(I)-catalyzed asymmetric decarboxylative Mannich reaction involving 2H-azirines leads to the generation of chiral aziridines. This reaction highlights the potential of aziridine derivatives in asymmetric synthesis, producing compounds with complex stereochemistry (Zhang et al., 2019)[https://consensus.app/papers/coppericatalyzed-decarboxylative-mannich-reaction-zhang/4866c0ff79165c6dab74a7363964f0a2/?utm_source=chatgpt].

Mechanism of Action

Target of Action

Aziridines, which are three-membered nitrogen-containing rings, are known to be highly reactive due to ring strain . They can react with a variety of nucleophiles, leading to ring-opening reactions . The trityl group in 2-Formyl-1-trityl-aziridine could potentially serve as a protecting group in organic synthesis .

Mode of Action

The aziridine ring in this compound can be opened by nucleophiles, leading to the formation of a variety of more stable ring-opened or ring-expanded chiral amines. The trityl group can be removed under certain conditions, such as reductive cleavage with lithium/naphthalene in tetrahydrofuran .

Biochemical Pathways

Without specific studies on this compound, it’s difficult to say which biochemical pathways might be affected. Products of aziridine ring-opening reactions have been used to synthesize a variety of biologically and pharmaceutically important compounds .

Result of Action

The products of its reactions could potentially be used in the synthesis of a variety of compounds with biological activity .

Action Environment

The reactivity of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, its storage temperature is recommended to be at refrigerator levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-tritylaziridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUUDUJOWNVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725582 |

Source

|

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173277-15-1 |

Source

|

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.